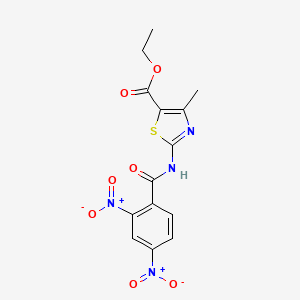

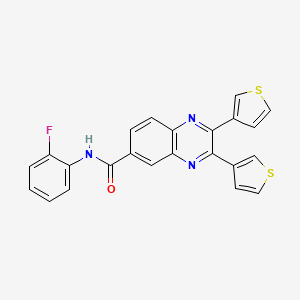

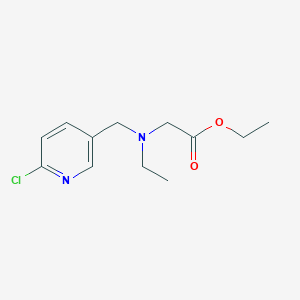

![molecular formula C14H18N2O3S B2357393 4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one CAS No. 282109-06-2](/img/structure/B2357393.png)

4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving “4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one” are not specifically mentioned in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one” are not available in the retrieved data .Aplicaciones Científicas De Investigación

Organic Synthesis: C-C Bond Formation

This compound can be used as a reactant in organic synthesis, particularly in carbon-carbon (C-C) bond-forming reactions. It’s a precursor for synthesizing various organic molecules through reactions like base-induced β-elimination . This process is crucial for creating complex molecules from simpler ones, which is a fundamental aspect of organic chemistry.

Nazarov Reagent Preparation

It serves as a starting material for preparing the Nazarov reagent via base-induced β-elimination reaction . The Nazarov reagent is an important intermediate in organic synthesis, especially in the Robinson annulation of cyclic β-diketones and cycloalkanones . This reaction is used to construct polycyclic structures that are common in natural products and pharmaceuticals.

Anulating Agent in Robinson Annulation

The compound can act as an anulating agent in the Robinson annulation process . This is a method for constructing ring systems that are prevalent in many natural products and medicinal compounds. The ability to form these structures is valuable for the development of new drugs and understanding biological processes.

Synthesis of γ-Pyrones

It can be employed in the synthesis of γ-pyrones through triflic anhydride-mediated electrophilic condensation reactions . γ-Pyrones are a class of organic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their synthesis is therefore of great interest for pharmaceutical research.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-1,3-dihydroimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-4-12-13(16-14(17)15-12)10(3)20(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQONFQXCFYXGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1)C(C)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

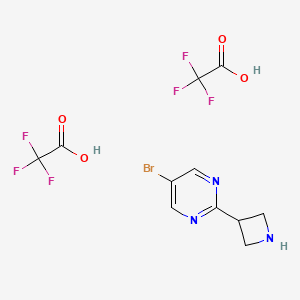

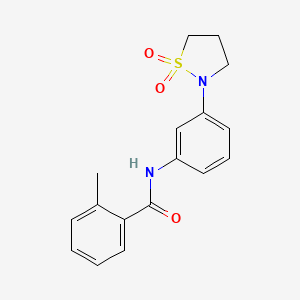

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

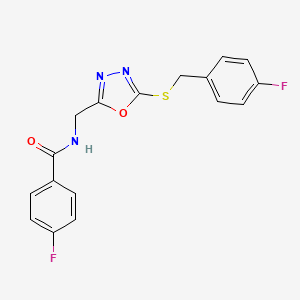

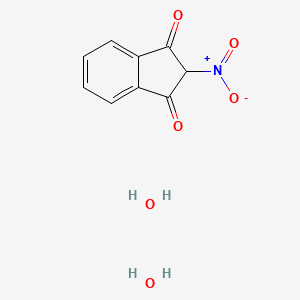

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)

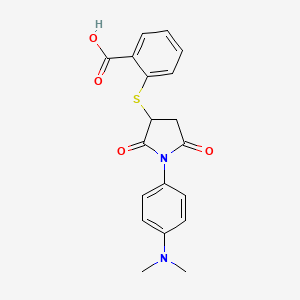

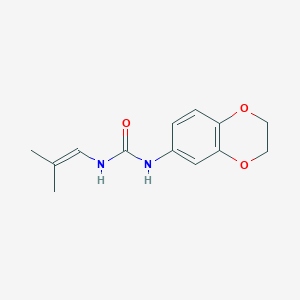

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)

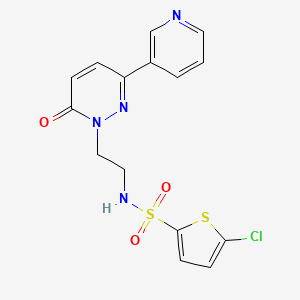

![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)